molecular formula C5H7N B1442550 1-Ethynylcyclopropan-1-amine CAS No. 253435-41-5

1-Ethynylcyclopropan-1-amine

Cat. No.: B1442550
CAS No.: 253435-41-5
M. Wt: 81.12 g/mol
InChI Key: WRNHEJNZGOVFTG-UHFFFAOYSA-N
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Description

1-Ethynylcyclopropan-1-amine is a useful research compound. Its molecular formula is C5H7N and its molecular weight is 81.12 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Ethynylcyclopropan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as aminocyclopropane-1-carboxylate deaminase, which catalyzes the conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate . This interaction is crucial for the compound’s role in nitrogen metabolism. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of ethylene-forming enzymes, thereby affecting ethylene biosynthesis in plant cells . This modulation can lead to changes in cell growth, development, and stress responses. In animal cells, this compound may impact neurotransmitter levels and metabolic pathways, influencing overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with aminocyclopropane-1-carboxylate deaminase involves the binding of the ethynyl group to the enzyme’s active site, leading to the conversion of the substrate . This binding interaction is essential for the compound’s role in regulating nitrogen metabolism and other biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as in an inert atmosphere at low temperatures

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels and improving metabolic function. At high doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including nitrogen metabolism and ethylene biosynthesis. It interacts with enzymes such as aminocyclopropane-1-carboxylate deaminase, which plays a key role in the conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate . These interactions influence metabolic flux and the levels of various metabolites, impacting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, affecting various biochemical pathways and cellular processes.

Properties

IUPAC Name

1-ethynylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-2-5(6)3-4-5/h1H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNHEJNZGOVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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